[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
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Description
“[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate” is a chemical compound with the molecular formula C20H23NO12 . It is offered by various chemical suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxane ring with acetyl and nitrophenyl functional groups . The exact 3D conformation would depend on the stereochemistry at the different carbon atoms in the oxane ring.Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and molecular weight can be determined through experimental methods. Unfortunately, these specific details are not available in the current resources .Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as glycosidases and glucosyltransferases . These enzymes play a crucial role in various biological processes, including the metabolism of carbohydrates.
Mode of Action
Based on its structural similarity to other compounds, it can be inferred that it might interact with its target enzymes and modulate their activity . This interaction could lead to changes in the metabolic processes controlled by these enzymes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJYBOOYGRDODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863089 |
Source
|
Record name | 2-Nitrophenyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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